molecular formula C24H22N2O4S B3519324 (E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide

(E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B3519324
M. Wt: 434.5 g/mol
InChI Key: OYNZMKNJJVYCKM-OVCLIPMQSA-N
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Description

(E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide is a synthetic organic compound characterized by its unique structural features. This compound contains an indolin-1-ylsulfonyl group attached to a phenyl ring, which is further connected to a 4-methoxyphenyl group through an acrylamide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Indolin-1-ylsulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.

    Coupling with 4-Aminophenylacrylamide: The indolin-1-ylsulfonyl chloride is then coupled with 4-aminophenylacrylamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The indolin-1-ylsulfonyl group may interact with enzymes or receptors, modulating their activity. The acrylamide linkage allows the compound to form covalent bonds with target proteins, thereby inhibiting their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Indolin-1-ylsulfonyl)aniline: Shares the indolin-1-ylsulfonyl group but lacks the acrylamide linkage.

    Indolin-1-yl(piperidin-4-yl)methanone sulfate: Contains the indolin-1-yl group but has a different functional group arrangement.

Uniqueness

(E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide is unique due to its combination of the indolin-1-ylsulfonyl group and the acrylamide linkage, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-30-21-11-6-18(7-12-21)8-15-24(27)25-20-9-13-22(14-10-20)31(28,29)26-17-16-19-4-2-3-5-23(19)26/h2-15H,16-17H2,1H3,(H,25,27)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNZMKNJJVYCKM-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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